MELK-8a hydrochloride, also referred to as NVS-MELK8a, is a potent and selective inhibitor of maternal embryonic leucine zipper kinase. This compound has garnered attention due to its significant role in cancer research, particularly concerning its inhibition of cell proliferation and regulation of the cell cycle. The compound exhibits an IC50 value of 2 nM, indicating its high potency in inhibiting the kinase activity of maternal embryonic leucine zipper kinase, which is implicated in various cancerous processes.
MELK-8a hydrochloride is classified as a small molecule inhibitor targeting specific kinases involved in cellular processes. It is synthesized through complex chemical methods that yield a hydrochloride salt form to enhance solubility and stability. This compound is primarily sourced from chemical suppliers specializing in research-grade compounds, such as BenchChem and MedChemExpress.
The synthesis of MELK-8a hydrochloride involves several critical steps:
The detailed synthetic routes are often proprietary but generally involve standard protocols for kinase inhibitors, including purification processes to achieve high-quality products suitable for research applications.
MELK-8a hydrochloride features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with maternal embryonic leucine zipper kinase. The specific arrangement of atoms within the molecule contributes to its selectivity and potency as an inhibitor.
Key structural data includes:
MELK-8a hydrochloride undergoes several types of chemical reactions:
Common reagents used in these reactions include:
These reactions typically yield intermediates that can be further processed to enhance the compound's properties or develop derivatives for specific research applications.
The mechanism by which MELK-8a hydrochloride exerts its effects involves selective inhibition of maternal embryonic leucine zipper kinase activity. This inhibition disrupts various cellular processes:
Research indicates that MELK inhibition can lead to significant changes in cell behavior, particularly in cancerous tissues where this kinase is often upregulated.
MELK-8a hydrochloride exhibits several notable physical and chemical properties:
Relevant data suggests that environmental factors such as temperature and solvent composition can influence the compound's behavior during experiments.
MELK-8a hydrochloride has a wide range of applications across various fields:
Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase within the AMPK family, is aberrantly overexpressed in diverse cancers, including triple-negative breast cancer (TNBC), glioblastoma, prostate cancer, and acute myeloid leukemia. Its expression correlates with advanced tumor stage, therapy resistance, and poor patient prognosis [1] [4] [6]. Functionally, MELK regulates key oncogenic processes:
Table 1: Key Cellular Functions of MELK in Cancer
Function | Molecular Mechanism | Cancer Relevance |
---|---|---|
Mitotic Regulation | Phosphorylation of CDC25B; activation of Aurora kinases/CDK1 | G2/M delay upon inhibition [2] [8] |
Apoptosis Modulation | p53 Ser15 phosphorylation (pro-apoptotic); Bcl-G inhibition (anti-apoptotic) | Contributes to therapy resistance [1] [5] |
Stem Cell Maintenance | FOXM1/EZH2 axis activation | Tumor initiation and recurrence [5] [7] |
The oncogenic role of MELK provides a compelling therapeutic rationale:
Table 2: MELK Overexpression in Human Cancers
Cancer Type | Clinical Correlation | References |
---|---|---|
Triple-Negative Breast | Poor overall survival; basal-like subtype enrichment | [1] [4] |
Glioblastoma | Tumor grade association; reduced post-surgical survival | [1] [5] |
Neuroblastoma | MYCN amplification link; advanced stage disease | [7] [8] |
Prostate Cancer | Metastasis promotion; castration resistance | [4] [6] |
First-generation MELK inhibitors (e.g., OTSSP167) showed potent anti-tumor effects but suffered from poor selectivity, inhibiting multiple off-target kinases (e.g., FLT3, AURKB) [2] [4]. MELK-8a hydrochloride (NVS-MELK8a) emerged as a superior tool compound with:
Table 3: Selectivity Profile of MELK-8a Hydrochloride
Parameter | MELK-8a Hydrochloride | OTSSP167 |
---|---|---|
MELK IC₅₀ | 2 nM | 0.41 nM |
Off-target kinases (>85% inhibition at 1 µM) | 3 (Flt3, Haspin, PDGFRα) | >50 (including AURKB, PLK1) |
Cellular G2/M delay | Transient (2–3 hours) | Prolonged/apoptosis |
Key validation study | Rescue with WT-MELK (not kinase-dead) | Phenotype not rescued by MELK complementation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7